

Spectroscopic Profile of 4-Bromo-3-hydroxybenzonitrile: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzonitrile

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This technical guide provides a summary of the available spectroscopic data for the compound **4-Bromo-3-hydroxybenzonitrile** (CAS No. 916213-60-0). Due to a lack of publicly available experimental spectra, this document presents predicted spectroscopic data alongside standardized experimental protocols for the characterization of this and similar chemical entities.

Physicochemical Properties

4-Bromo-3-hydroxybenzonitrile is a solid, typically appearing as a white to light yellow powder or crystalline solid, with a molecular formula of C_7H_4BrNO and a molecular weight of 198.02 g/mol ^[1]. It is generally insoluble in water but soluble in organic solvents such as methanol ^[1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-3-hydroxybenzonitrile**. These values are computationally derived and should be used as a reference for experimental verification.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.2	Singlet	-OH
7.2 - 8.1	Multiplet	Aromatic Protons

Prediction Source: Benchchem[1]

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
115 - 120	-CN (Nitrile Carbon)

Prediction Source: Benchchem[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group Assignment
3600 - 3200	O-H stretch
2260 - 2220	$\text{C}\equiv\text{N}$ stretch

Prediction Source: Benchchem[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
197/199	$[\text{M}]^+$
170/172	$[\text{M}-\text{HCN}]^+$
169/171	$[\text{M}-\text{CO}]^+$
118	$[\text{M}-\text{Br}]^+$

Prediction Source: Benchchem

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid, organic compound like **4-Bromo-3-hydroxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-3-hydroxybenzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or acetone- d_6). The choice of solvent is critical and should be one in which the compound is fully soluble.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to 1H NMR due to the low natural abundance of the ^{13}C isotope.
 - Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

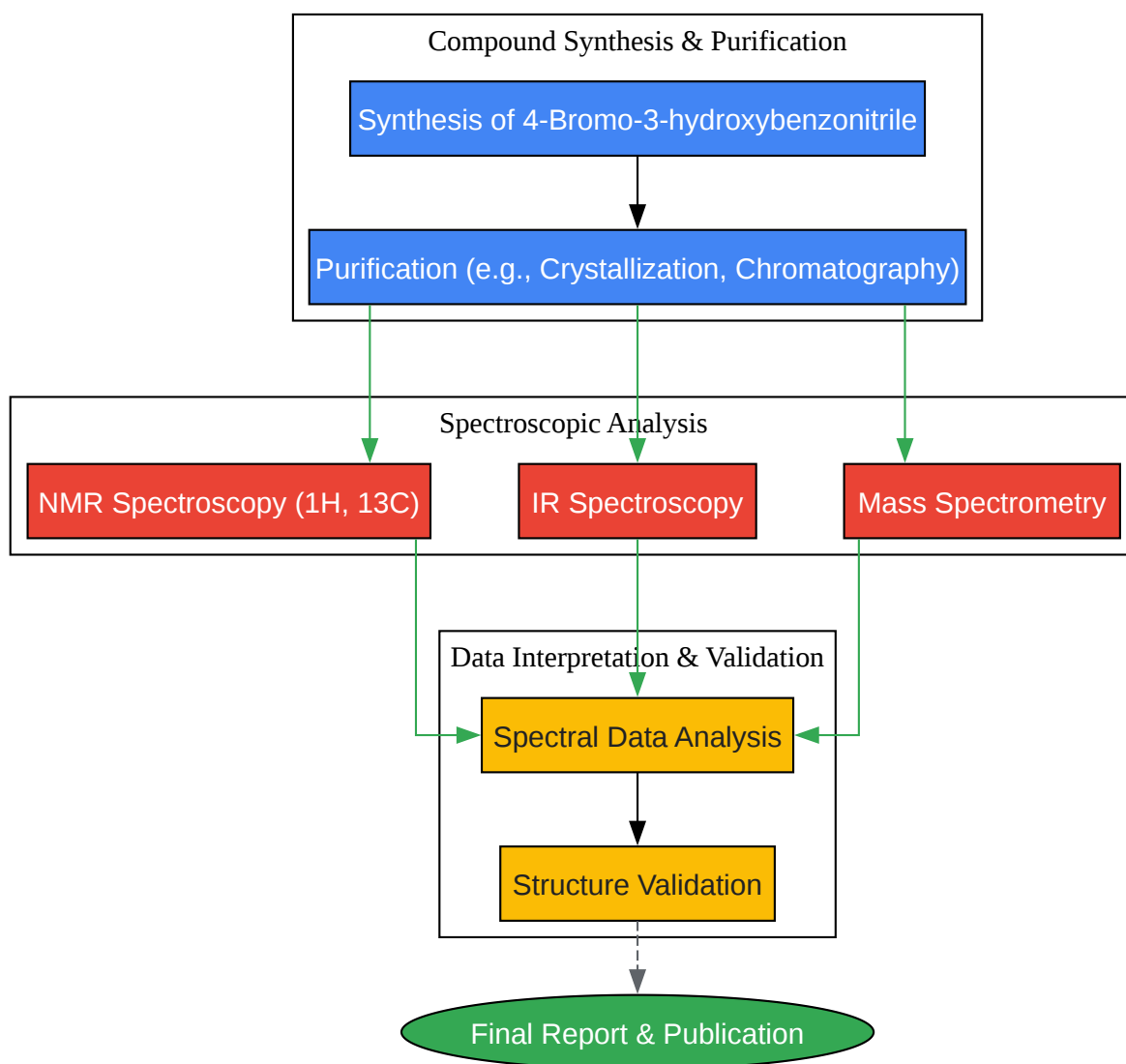
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low μM to nM range.
- Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
 - Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. 4-Bromo-3-hydroxybenzonitrile|CAS 916213-60-0 [benchchem.com]
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